molecular formula C15H15N3O5 B14204312 2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- CAS No. 831203-63-5

2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro-

Cat. No.: B14204312
CAS No.: 831203-63-5
M. Wt: 317.30 g/mol
InChI Key: JLJGABMGRBPQFR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- undergoes various chemical reactions, including:

Scientific Research Applications

2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems. The morpholine group may enhance its solubility and bioavailability .

Comparison with Similar Compounds

2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- can be compared with similar compounds such as:

These comparisons highlight the unique structural features and potential advantages of 2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- in various applications.

Properties

CAS No.

831203-63-5

Molecular Formula

C15H15N3O5

Molecular Weight

317.30 g/mol

IUPAC Name

N-(3-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C15H15N3O5/c19-15(13-4-5-14(23-13)18(20)21)16-11-2-1-3-12(10-11)17-6-8-22-9-7-17/h1-5,10H,6-9H2,(H,16,19)

InChI Key

JLJGABMGRBPQFR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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